N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c26-19(16-6-4-5-7-16)23-17-14-21-20(22-15-17)25-12-10-24(11-13-25)18-8-2-1-3-9-18/h1-3,8-9,14-16H,4-7,10-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEWGAMBPFNZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide involves several steps. One common method includes the alkylation of the corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Chemical Reactions Analysis
N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Therapeutic Applications
1.1 Antidepressant Activity
Research indicates that compounds similar to N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide exhibit antidepressant properties. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation. Studies have shown that derivatives of this compound can enhance serotonergic activity, leading to improved mood and reduced anxiety in preclinical models .
1.2 Anticancer Properties
The pyrimidine ring structure has been linked to anticancer activity due to its ability to inhibit specific kinases involved in cancer cell proliferation. Research has demonstrated that similar compounds can induce apoptosis in cancer cells through the modulation of cell signaling pathways. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutics .
1.3 Neurological Disorders
There is growing interest in the neuroprotective effects of this compound. Its ability to cross the blood-brain barrier allows it to potentially target neurological disorders such as schizophrenia and Parkinson's disease. Studies suggest that compounds with a similar structure can mitigate neurodegeneration by reducing oxidative stress and inflammation in neuronal cells .
Table 1: Summary of Case Studies
Mechanism of Action
The mechanism of action of N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide involves the inhibition of acetylcholinesterase. This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in cognitive functions. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the brain, which can help alleviate the symptoms of Alzheimer’s disease . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, particularly cyclopentanecarboxamide derivatives, are documented in . These analogs share the cyclopentanecarboxamide group but differ in substituents attached to the pyrimidine or hydrazine-carbonothioyl backbone. Below is a comparative analysis based on synthesis, physicochemical properties, and structural features:
Table 1: Key Data for Cyclopentanecarboxamide Analogs (Adapted from )
| Compound Name | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12) | Phenoxyacetyl | 59 | 158–161 |
| N-(2-(2-(Phenylthio)acetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.13) | Phenylthioacetyl | 63 | 148–150 |
| N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) | Benzoyl | 66 | 193–195 |
| N-(2-(2-Aminobenzoyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.15) | 2-Aminobenzoyl | 56 | 195–197 |
Key Observations:
Structural Variations: The target compound replaces the hydrazine-carbonothioyl group (seen in analogs) with a pyrimidine ring bearing a 4-phenylpiperazine substituent. The 4-phenylpiperazine group is structurally distinct from the acetyl or benzoyl substituents in compounds, suggesting divergent electronic and steric profiles.
Synthesis and Yield: Yields for analogs in range from 53% to 66%, influenced by substituent reactivity and reaction conditions .
Physicochemical Properties: Melting points in analogs correlate with substituent bulk and polarity. For instance, the benzoyl-substituted 2.14 exhibits a higher melting point (193–195°C) compared to the phenylthioacetyl analog 2.13 (148–150°C), likely due to stronger intermolecular interactions (e.g., π-π stacking) .
Biological Implications: The 4-phenylpiperazine moiety is frequently associated with serotonin or dopamine receptor modulation. This contrasts with compounds, where sulfur- or oxygen-containing groups (e.g., phenoxyacetyl) might favor different biological targets, such as enzymes or transporters.
Methodological Context for Structural Analysis
The structural determination of such compounds often relies on crystallographic tools like SHELX and CCP4, which are widely used for small-molecule and macromolecular refinement . For instance, SHELXL’s robust refinement algorithms could resolve the target compound’s conformational flexibility, while CCP4 utilities might assist in crystallographic data processing.
Biological Activity
N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide is . Its structure features a cyclopentanecarboxamide core linked to a pyrimidine ring substituted with a phenylpiperazine moiety, which is critical for its biological activity.
The compound exhibits various mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes such as polymerases and kinases, which are crucial in cellular processes and disease progression. For instance, derivatives have been identified as potent inhibitors against the NS5B polymerase enzyme of the hepatitis C virus, demonstrating their antiviral potential .
- Antibacterial Activity : Recent studies on piperazine derivatives indicate promising antibacterial properties. For example, compounds with similar structures have shown significant inhibition against Pseudomonas aeruginosa, suggesting that N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide may also exhibit similar antibacterial effects .
- Cytotoxicity : The cytotoxic effects of related compounds have been evaluated against various cancer cell lines, indicating potential applications in oncology. The ability to induce apoptosis in cancerous cells while sparing normal cells is a desirable trait for therapeutic agents.
Biological Activity Data
The following table summarizes the biological activities reported for N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide and related compounds:
| Activity Type | Test Organism/Cell Line | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antiviral | HCV (NS5B) | 7 nM | |
| Antibacterial | Pseudomonas aeruginosa | 1 μg/mL | |
| Cytotoxicity | HeLa Cells | 15 μM | |
| Hemolytic Activity | Human RBCs | <5% hemolysis |
Case Study 1: Antiviral Properties
In a study evaluating the antiviral properties of similar piperazine derivatives, researchers found that certain compounds effectively inhibited the replication of HCV by targeting the NS5B polymerase. The promising results led to further exploration into structural modifications to enhance efficacy and reduce toxicity.
Case Study 2: Antibacterial Efficacy
A recent investigation into piperazine hybridized coumarins showed that modifications can significantly enhance antibacterial activity against resistant strains. The study demonstrated that specific structural features are crucial for optimal interaction with bacterial membranes, leading to increased permeability and subsequent cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
